4-Methoxy-3-(pyrimidin-5-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-3-2-8(12(15)16)4-10(11)9-5-13-7-14-6-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABIRAXWADPIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 3 Pyrimidin 5 Yl Benzoic Acid and Analogous Structures
Strategies for Establishing the Pyrimidine-Phenyl Bond
The creation of the bond between the pyrimidine (B1678525) and phenyl rings is a critical step in the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for forging such aryl-heteroaryl linkages.
Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted methodology for the formation of carbon-carbon bonds. researchgate.net Among these, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid reagents. arkat-usa.org This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base.
For the synthesis of a 4-methoxy-3-(pyrimidin-5-yl)benzoic acid scaffold, two primary Suzuki coupling strategies can be envisioned:
Reaction of a 5-halopyrimidine derivative with a (3-borono-4-methoxyphenyl)benzoic acid derivative.
Reaction of a 5-pyrimidylboronic acid derivative with a 3-halo-4-methoxybenzoic acid derivative. rsc.org
The efficiency of Suzuki couplings is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), have been successfully employed. arkat-usa.orgmdpi.com The reaction is often performed in solvents like 1,4-dioxane, toluene, or aqueous mixtures using bases such as sodium carbonate or potassium phosphate (B84403). researchgate.netrsc.org Microwave irradiation has also been shown to accelerate these reactions, leading to efficient synthesis of C4-substituted pyrimidines. mdpi.com The scalability of this method has been demonstrated in the kilogram-scale synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, highlighting its industrial applicability. researchgate.net
| Catalyst System | Base | Solvent | Substrates | Product Type | Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine + Phenylboronic acid | 8-Aryl-substituted pyridopyrimidine | 79% | arkat-usa.org |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 2,4-Dichloropyrimidine (B19661) + Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71% | mdpi.com |
| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 5-Bromopyrimidine + Heteroarylboronic acid | Heteroarylpyrimidine | - | rsc.org |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene | 4,6-Dichloropyrimidine + Arylboronic acid | 4,6-Diarylpyrimidine | Reasonable | researchgate.net |
While Suzuki coupling is prevalent, other C-C bond-forming reactions provide viable alternatives for creating the aryl-heteroaryl linkage. These methods can be advantageous when starting materials for Suzuki reactions are inaccessible or when orthogonal reactivity is required.
Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides, catalyzed by palladium. An efficient Hiyama reaction has been developed between various pyrimidin-2-yl tosylates and organosilanes, demonstrating that tosylates can serve as effective electrophilic partners in place of halides for C-C bond construction on the pyrimidine ring. researchgate.net The use of additives like CuCl and TBAF is crucial for promoting the reaction. researchgate.net
Decarboxylative Cross-Coupling: This modern strategy uses carboxylic acids as readily available and stable starting materials. thieme-connect.com The reaction proceeds via the generation of a radical intermediate from the carboxylic acid, which then participates in a nickel-catalyzed coupling cycle. nih.gov This approach could potentially couple a pyrimidine carboxylic acid with a substituted benzene (B151609) derivative or vice versa, offering a novel entry point to the target scaffold. thieme-connect.comnih.gov
Construction and Functionalization of the Pyrimidine Nucleus within Benzoic Acid Scaffolds
An alternative synthetic paradigm involves building the pyrimidine ring onto a pre-existing, appropriately substituted benzoic acid molecule. This approach is particularly useful when the benzoic acid portion is complex or requires early-stage elaboration.
The most common and versatile method for constructing a pyrimidine ring from non-heterocyclic precursors is the condensation of a compound containing an N-C-N fragment (such as amidine, urea, or guanidine) with a three-carbon dielectrophilic fragment (C-C-C). bu.edu.eg
A specific and highly relevant strategy for synthesizing 2-(pyrimidin-2-yl)benzoic acids has been developed based on the intramolecular condensation of 2-carbamimidoylbenzoic acid (2-amidinobenzoic acid) with 1,3-dicarbonyl compounds or their synthetic equivalents. thieme-connect.comthieme-connect.com This method establishes the pyrimidine ring directly onto the benzoic acid framework. The reaction proceeds through a ring contraction mechanism, providing a novel and effective route to the desired scaffold. thieme-connect.com Other approaches, such as Brønsted acid-promoted ring-opening and annulation of different heterocycles, illustrate the general principle of ring transformation in heterocyclic synthesis, which can be adapted for pyrimidine formation. rsc.orgrsc.org
Once the pyrimidine ring is formed, or if a pre-formed pyrimidine is used, regioselective functionalization may be necessary to introduce or modify substituents. The pyrimidine ring is an electron-deficient system, which dictates its reactivity towards nucleophiles and radicals.
Nucleophilic Aromatic Substitution (SₙAr): Halogenated pyrimidines are excellent substrates for SₙAr reactions, allowing for the introduction of various nucleophiles. For instance, the sequential substitution of chlorine atoms in 2,4-dichloropyrimidine allows for the controlled introduction of different groups at the C2 and C4 positions. nih.gov
Minisci-Type Reactions: For C-H functionalization, Minisci reactions, which involve the addition of a radical to a protonated heteroaromatic ring, can be employed. While direct functionalization can lead to mixtures, strategies involving blocking groups have been developed to achieve high regioselectivity, for instance, at the C4 position of pyridines, a related azine heterocycle. nih.govchemrxiv.org
Deconstruction-Reconstruction Strategy: A sophisticated strategy for pyrimidine diversification involves a deconstruction-reconstruction process. The pyrimidine ring can be activated and opened by an aniline (B41778) nucleophile, and the resulting intermediate can be recyclized with various amidines or other reagents to form a new, functionalized pyrimidine ring. nih.gov This powerful method allows for the formal replacement of ring atoms and the introduction of diverse substituents at specific positions. nih.gov
Derivatization and Chemical Modification of the Benzoic Acid and Methoxy (B1213986) Moieties
Final-stage modifications of the benzoic acid and methoxy functional groups allow for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Benzoic Acid Moiety: The carboxylic acid group is a versatile handle for derivatization. Standard coupling conditions can be used to convert the acid into a wide range of amides. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common peptide coupling reagent used for forming amide bonds from carboxylic acids and amines under mild conditions. nih.gov Esterification can also be readily achieved through Fischer esterification or by reaction with alkyl halides under basic conditions.
Methoxy Moiety: The methoxy group can also be modified. Ether cleavage, typically using strong acids like HBr or Lewis acids such as BBr₃, can convert the methoxy group into a hydroxyl group. This resulting phenol (B47542) is a versatile intermediate that can then be alkylated or arylated to introduce a variety of new ether linkages. Standard displacement reactions using an alkyl halide and a base (e.g., Cs₂CO₃) or Mitsunobu reactions with an alcohol can be employed for this purpose. nih.gov
Selective Functional Group Transformations of the Carboxylic Acid
In the synthesis of complex molecules like this compound, the carboxylic acid group often requires protection to prevent it from interfering with subsequent reaction steps, particularly the palladium-catalyzed Suzuki-Miyaura coupling. The carboxylic acid is typically converted into an ester, most commonly a methyl or ethyl ester, which is less reactive and can be readily hydrolyzed back to the carboxylic acid in the final step of the synthesis.
This esterification is a crucial selective functional group transformation. For instance, in a common approach, the starting material would be a benzoic acid derivative where the carboxyl group is protected as a methyl ester. This transformation is usually achieved under acidic conditions with methanol.
The final step in the synthesis is the hydrolysis of the ester back to the carboxylic acid. This can be accomplished through either acidic or basic conditions. Basic hydrolysis, also known as saponification, is frequently employed, using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol. researchgate.net Following the reaction, acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product.
Methoxy Group Introduction and Positional Isomerism in Synthesis
The methoxy group at the 4-position of the benzoic acid ring plays a significant role in the electronic properties of the molecule and is a key feature for its biological activity. In a typical synthetic strategy, a starting material that already contains the methoxy group in the desired position is selected to avoid complex and potentially low-yielding methoxylation steps later in the synthesis.
A common and commercially available starting material is 3-hydroxy-4-methoxybenzoic acid. However, for the purpose of a Suzuki-Miyaura coupling, a halogenated derivative is required. Therefore, a more suitable precursor is a compound like methyl 3-iodo-4-methoxybenzoate. nih.gov The synthesis of this intermediate can be achieved from methyl 3-iodo-4-hydroxybenzoate by methylation of the hydroxyl group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. nih.gov
The position of the methoxy group is critical and influences the reactivity of the aromatic ring. A methoxy group at the para-position (position 4) acts as an electron-donating group through resonance, which can affect the reactivity of the other positions on the ring. stackexchange.comquora.com In contrast, a methoxy group at the meta-position (position 3) is generally considered electron-withdrawing due to inductive effects. stackexchange.com The strategic placement of the methoxy group at position 4 and the pyrimidine group at position 3 is a deliberate design choice in the synthesis of this class of compounds. The positional isomerism of substituents on the benzoic acid ring has been shown to have a significant effect on the biological activity of the resulting molecules. nih.gov
Advanced Synthetic Techniques and Optimization Protocols in Medicinal Chemistry Contexts
The centerpiece of the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins the pyrimidine and benzoic acid fragments. The optimization of this step is critical for achieving a high yield and purity of the final product, a common focus in medicinal chemistry where efficiency and scalability are paramount.
The Suzuki-Miyaura coupling would involve the reaction of pyrimidine-5-boronic acid with a halogenated benzoic acid derivative, such as methyl 3-iodo-4-methoxybenzoate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 1: Key Components in the Suzuki-Miyaura Coupling for the Synthesis of this compound Precursor
| Component | Example | Role |
| Aryl Halide | Methyl 3-iodo-4-methoxybenzoate | Electrophilic coupling partner |
| Boronic Acid | Pyrimidine-5-boronic acid | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction rate |
Optimization of the Suzuki-Miyaura reaction involves the systematic screening of catalysts, ligands, bases, and solvents to identify the conditions that provide the highest yield and minimize side products. acs.orgrsc.orgrsc.org For heteroaryl couplings, the choice of ligand is particularly crucial, with bulky and electron-rich phosphine ligands often showing superior performance. acs.org The use of microwave irradiation has also been shown to significantly accelerate Suzuki-Miyaura reactions, leading to shorter reaction times and often improved yields. semanticscholar.org
Recent advancements in high-throughput screening and automated synthesis platforms, sometimes coupled with machine learning algorithms, are being employed to rapidly optimize complex reactions like the Suzuki-Miyaura coupling. chemistryviews.org These technologies allow for the efficient exploration of a vast reaction parameter space to identify the optimal conditions for a specific substrate combination, which is a significant advantage in the fast-paced environment of medicinal chemistry research. chemistryviews.org
Structure Activity Relationship Sar and Medicinal Chemistry Paradigms of 4 Methoxy 3 Pyrimidin 5 Yl Benzoic Acid Derivatives
Elucidation of the Pyrimidine (B1678525) Ring's Contribution to Biological Recognition
The pyrimidine ring is a crucial pharmacophoric element in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors. acs.org Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl ring often enhances the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov The pyrimidine scaffold's versatility has led to its incorporation in drugs with a wide range of activities. nih.gov
Impact of Pyrimidine Substituent Patterns on Molecular Interactions
The substitution pattern on the pyrimidine ring significantly influences the molecular interactions of the resulting derivatives. In the context of kinase inhibitors, the pyrimidine core often serves as a hinge-binding motif. acs.org However, this can sometimes lead to poor selectivity as it is accommodated by many human kinases. acs.org
SAR studies on various pyrimidine-based compounds have demonstrated that the nature and position of substituents can drastically alter their biological activity. For instance, in a series of pyranopyrimidine analogs, the introduction of electron-donating groups like methoxy (B1213986) and hydroxy substituents at the phenyl ring linked to the C4 position of the pyran ring enhanced their antibacterial characters. nih.gov Similarly, for certain pyrimidine derivatives, the presence of electron-withdrawing groups such as chloro, nitro, and fluoro on an attached phenyl ring increased their in vitro antibacterial activity. nih.gov
In the development of kinase inhibitors, specific substitutions on the pyrimidine ring have been shown to fine-tune selectivity. For example, in a study on pyrimidine-based kinase inhibitors, incorporating a sulfonamide-bearing side chain at the R1 position (pyrimidine 4-position) resulted in compounds that inhibited a fewer number of kinases. acs.org Conversely, a substituted pyrazole (B372694) at the R2 position (pyrimidine 2-position) led to aminopyrimidines with narrower inhibition profiles. acs.org
The following table provides examples of how different substituent patterns on pyrimidine derivatives can affect their biological activity.
| Compound Series | Substituent/Position | Observed Effect on Biological Activity | Reference |
| Pyranopyrimidines | Electron-donating groups (methoxy, hydroxy) on attached phenyl ring | Enhanced antibacterial activity | nih.gov |
| Pyrimidines | Electron-withdrawing groups (chloro, nitro, fluoro) on attached phenyl ring | Increased in vitro antibacterial activity | nih.gov |
| Pyrimidine-based kinase inhibitors | Sulfonamide-bearing side chain at R1 (4-position) | Narrower kinase inhibition profile (inhibited fewer kinases) | acs.org |
| Aminopyrimidines | Substituted pyrazole at R2 (2-position) | Narrowest kinase inhibition profiles | acs.org |
| Pyrido[2,3-d]pyrimidines | Dichloro and tertiary amine groups | Increased anticancer activity | nih.gov |
| Pyrido[2,3-d]pyrimidines | Piperazine with amine linkage and acetyl group | Increased anticancer activity | nih.gov |
Positional Effects of the Pyrimidine Attachment to the Benzoic Acid Core
The point of attachment of the pyrimidine ring to the benzoic acid core is a critical determinant of a compound's biological activity. The spatial arrangement of these two moieties influences how the molecule fits into and interacts with its biological target.
While direct SAR studies on the positional isomers of 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid are not extensively available in the provided results, the general principles of medicinal chemistry suggest that altering the connection point would significantly impact activity. For example, moving the pyrimidine group to the 2- or 4-position of the benzoic acid would change the orientation of the key recognition elements, likely leading to a decrease or complete loss of affinity for the original target.
In a broader context, studies on other bicyclic systems highlight the importance of substituent positioning. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) inhibitors, the nature and location of substituents on the pyridopyrimidine scaffold were critical for their potency and selectivity as p38α inhibitors. nih.gov Specifically, the 6th-substituent was found to substantially influence pan-kinase selectivity, with 6-aryl substituents generally being more potent. nih.gov This underscores the principle that the relative positioning of key structural motifs is paramount for effective biological recognition.
Influence of the Methoxy-Substituted Phenyl Ring on Compound Efficacy
Role of the Methoxy Group in Modulating Molecular Properties and Receptor Binding
The methoxy group (-OCH3) can influence a molecule's properties in several ways. It is an electron-donating group, which can affect the electronic distribution of the phenyl ring and, consequently, its interactions with a biological target. The methoxy group can also participate in hydrogen bonding, acting as a hydrogen bond acceptor.
In various medicinal chemistry studies, the methoxy group has been shown to be crucial for activity. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a methoxy group was found to be necessary for their anticancer activity. nih.gov Similarly, in a study of pyrimidine-quinoline clubbed molecules, the presence of a methoxy group in the phenyl ring was shown to increase antimicrobial activity. nih.gov
Exploration of the Benzoic Acid Moiety as a Pharmacophoric Element
The benzoic acid moiety is a well-established pharmacophoric element in drug design. chemicalbook.comresearchgate.net Its carboxylic acid group can act as a hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged residues in a protein's active site.
Benzoic acid and its derivatives have been utilized in a wide range of therapeutic agents, including antimicrobial and antifungal drugs. chemicalbook.comeaht.org The acidic nature of the benzoic acid group is often crucial for its biological activity. nih.gov In the context of kinase inhibitors, the carboxylic acid can mimic the phosphate (B84403) group of ATP, forming key interactions in the ATP-binding pocket.
The following table summarizes the key roles of the different moieties in this compound.
| Moiety | Key Features | Potential Roles in Biological Activity | References |
| Pyrimidine Ring | Nitrogen heterocycle, H-bond acceptor | Hinge-binding motif in kinases, bioisosteric replacement for phenyl rings. | acs.orgnih.gov |
| Methoxy Group | Electron-donating, H-bond acceptor | Modulates electronic properties, participates in H-bonding, can be crucial for potency. | nih.govnih.gov |
| Benzoic Acid | Carboxylic acid, H-bond donor/acceptor, can be ionized | Forms key interactions with target proteins (H-bonds, ionic interactions), can mimic phosphate groups of ATP. | chemicalbook.comresearchgate.neteaht.org |
Rational Design Strategies and Bioisosteric Replacements
Rational drug design often involves making strategic modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic properties. Bioisosteric replacement is a key strategy in this process, where one functional group is replaced by another with similar physical or chemical properties. researchgate.netufrj.brresearchgate.net
For this compound derivatives, several bioisosteric replacement strategies could be envisioned. For instance, the pyrimidine ring, being a bioisostere of adenine, is well-suited for targeting ATP-binding sites in kinases. nih.govrsc.org Other nitrogen-containing heterocycles could be explored as replacements to modulate selectivity.
The benzoic acid moiety could also be replaced with other acidic groups, such as a tetrazole or a hydroxamic acid, to alter the pKa and binding interactions. nih.gov Non-classical bioisosteres, which may be structurally different but mimic the spatial and electronic properties of the original group, could also be employed. mdpi.com For example, a cyclohexene (B86901) carboxylic acid was successfully used as a replacement for a benzoic acid moiety in a series of HIV-1 maturation inhibitors. nih.gov
Scaffold hopping is another strategy that could be applied, where the entire core structure is replaced with a different scaffold that maintains the key pharmacophoric elements in the correct spatial orientation. researchgate.net This can lead to the discovery of novel chemical series with improved properties.
Pyrimidine as a Privileged Scaffold in Drug Discovery and Development
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govbenthamdirect.comnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and clinically successful drugs. benthamdirect.comresearchgate.net As a fundamental component of the nucleic acids DNA and RNA (in the form of cytosine, thymine, and uracil), pyrimidine is intrinsically biocompatible and plays a vital role in the normal life cycle of cells. nih.govbenthamdirect.comajchem-a.com This inherent biological relevance provides a strategic advantage, allowing pyrimidine-based molecules to interact effectively with a wide array of biological targets.
The versatility of the pyrimidine ring system allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting derivatives. mdpi.com This adaptability has been exploited to develop a vast range of therapeutic agents with diverse activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govajchem-a.comtandfonline.com In the context of oncology, pyrimidine derivatives have been extensively investigated as protein kinase inhibitors, drawing inspiration from established drugs like Imatinib, which contains a pyridyl-pyrimidine moiety. nih.govmdpi.com The ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for its potent and selective binding to target enzymes and receptors. mdpi.comnih.gov The continual search for novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles ensures that the pyrimidine scaffold remains an attractive starting point for drug discovery programs. nih.gov
Strategic Modifications for Enhanced Target Selectivity and Affinity
The core structure of this compound offers multiple vectors for chemical modification to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the iterative design and synthesis of analogs with improved potency and selectivity. nih.gov Strategic modifications can be explored on the benzoic acid ring, the methoxy group, and the pyrimidine ring.
Modifications on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution to probe for beneficial interactions with a target. A common strategy involves a "deconstruction–reconstruction" approach, where the pyrimidine itself is transformed into other heterocycles to create novel analogs that would be difficult to synthesize otherwise. nih.gov More conventional modifications involve adding substituents to the pyrimidine ring. For example, in a series of USP1/UAF1 inhibitors, various boronic acids were coupled to a chloropyrimidine intermediate via Suzuki coupling to generate a library of analogs with diverse substitutions at the 2-position of the pyrimidine. acs.org This highlights how different aryl or alkyl groups can be systematically introduced to explore the steric and electronic requirements of the target's binding pocket.
The following table summarizes SAR findings from a related series of Slack channel inhibitors, demonstrating how substitutions on different parts of a pyrimidine-containing scaffold influence activity.
| Compound | Modification Region | Substituent | Activity (IC50, µM) | Source |
|---|---|---|---|---|
| Analog 44 | Western Ring | Unsubstituted Phenyl | >30 | mdpi.com |
| Analog 52 | Western Ring | 4-Methylphenyl | 15 | mdpi.com |
| Analog 54 | Western Ring | 3-(Trifluoromethyl)phenyl | 16 | mdpi.com |
| Hit 10 | Western Ring | 4-Chlorophenyl | 1.3 | mdpi.com |
This interactive table presents data from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, illustrating the impact of substitutions on inhibitory concentration (IC50). mdpi.com
Conformational Analysis and its Implications for Ligand-Target Interactions
Conformational analysis aims to identify the low-energy, biologically active conformation of a ligand. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are invaluable tools in this endeavor. nih.govacs.org For example, 2D NMR techniques can be used to determine the proximity of different parts of the molecule, providing clues about its preferred conformation in solution. acs.org
Molecular docking studies, a form of in silico conformational analysis, can predict how a ligand binds to its target. researchgate.net In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, docking experiments revealed two distinct binding orientations within the colchicine (B1669291) binding site of tubulin. researchgate.net The orientation adopted was dependent on the substitution pattern, with some analogs positioning the methoxy-substituted aryl ring deep within a hydrophobic pocket, while others were oriented towards the wider opening of the binding site. researchgate.net This demonstrates that even subtle chemical changes can induce significant conformational shifts, leading to different binding modes and, consequently, different biological activities.
Restricting conformational flexibility is a common strategy in drug design to enhance binding affinity by reducing the entropic penalty of binding. This can be achieved by introducing rigid structural elements, such as fusing rings to create bicyclic systems. nih.gov For this compound, understanding its conformational preferences and how they are influenced by substitutions is essential for designing derivatives that can adopt the optimal geometry for high-affinity interaction with their intended biological target.
In Vitro Biological Activity and Molecular Target Engagement Studies
Enzyme Inhibition Assays and Mechanistic Investigations
The potential for 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid to act as an enzyme inhibitor is inferred from research on compounds sharing its structural features. The pyrimidine (B1678525) nucleus is a cornerstone in the development of various kinase inhibitors, while the benzoic acid group can interact with numerous biological targets.
Modulation of Caspase-3 Activity
Currently, there is no specific published data detailing the direct modulatory effects of this compound on the activity of caspase-3, a critical enzyme in the apoptotic pathway.
Inhibition of Presynaptic Choline (B1196258) Transporter (CHT) for Related Scaffolds
The high-affinity choline transporter (CHT), responsible for the rate-limiting step in acetylcholine (B1216132) synthesis, is a target for various inhibitors. While direct inhibition by this compound has not been documented, studies on related pyrimidine-containing structures, specifically tetrahydropyrimidine (B8763341) anthelmintics, demonstrate potent competitive inhibition of CHT. These compounds were found to block choline uptake in rat brain synaptosomes, thereby inhibiting acetylcholine synthesis. The mechanism is competitive, similar to the classic CHT inhibitor hemicholinium-3. This suggests that the pyrimidine scaffold can be accommodated within the CHT binding site.
The inhibitory potencies of these related tetrahydropyrimidine compounds against CHT in rat brain synaptosomes are detailed below.
Table 1: CHT Inhibition by Related Tetrahydropyrimidine Scaffolds
| Compound | Inhibition Constant (Kᵢ) in Rat Brain Synaptosomes |
|---|---|
| Morantel | 1.3 µM |
| Pyrantel | 5.7 µM |
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. The pyrimidine core is central to numerous potent CDK inhibitors. For instance, a class of 2,4-diamino-5-ketopyrimidines has been identified as potent, ATP-competitive inhibitors of CDKs. Optimization of this scaffold led to the discovery of compounds with strong inhibitory activity against several key cell cycle kinases.
One notable example from a related diaminopyrimidine series, compound R547, demonstrated excellent potency against multiple CDKs and inhibited the growth of various human tumor cell lines. Its activity is presented in the table below. Although this compound is structurally distinct, the established role of the pyrimidine moiety in binding to the ATP pocket of kinases suggests this as a potential area of activity.
Table 2: CDK Inhibition Profile of a Related Diaminopyrimidine Compound (R547)
| Target Enzyme | Inhibition Constant (Kᵢ) | Target Cell Line | 50% Growth Inhibition (IC₅₀) |
|---|---|---|---|
| CDK1/Cyclin B | 0.001 µM | HCT116 | 0.08 µM |
| CDK2/Cyclin E | 0.003 µM | HCT116 | 0.08 µM |
Antimicrobial Activity Spectrum and Mechanisms of Action
The combination of a pyrimidine ring and a benzoic acid derivative suggests potential for antimicrobial effects, as both classes of compounds are known to possess antimicrobial properties. Pyrimidine-containing agents are a major focus of new antibacterial drug discovery due to their diverse mechanisms of action and their ability to interact with biological macromolecules.
Antibacterial Efficacy Against Relevant Pathogens
Benzoic acid and its derivatives are recognized as antibacterial agents. Their mechanism often involves the disruption of bacterial cell homeostasis by acting as lipophilic acids that can transport H+ ions into the cytoplasm. The antibacterial activity is influenced by the type and position of substituents on the benzene (B151609) ring. For example, studies on a range of substituted benzoic acids have shown that hydroxyl groups tend to enhance activity more than methoxy (B1213986) groups.
While specific minimum inhibitory concentration (MIC) values for this compound are not available, the general activity of benzoic acid derivatives against a panel of pathogens illustrates the potential efficacy of this chemical class.
Table 3: Illustrative Antibacterial Activity of Benzoic Acid Derivatives
| Compound | Pathogen | Activity (BA₅₀*) |
|---|---|---|
| 2,4-Dihydroxybenzoic acid | Campylobacter jejuni | 0.091% |
| 2,5-Dihydroxybenzoic acid | Listeria monocytogenes | 0.174% |
| 2-Hydroxybenzoic acid (Salicylic acid) | Escherichia coli O157:H7 | >1% |
| 2-Hydroxybenzoic acid (Salicylic acid) | Salmonella enterica | >1% |
*BA₅₀: Concentration causing a 50% decrease in CFU after 60 minutes.
Antiviral and Antifungal Potency
The pyrimidine nucleus is a key component in a variety of compounds exhibiting antiviral and antifungal activities. These compounds can target viral or fungal enzymes or interfere with replication processes. There is no specific data on the antiviral or antifungal potency of this compound. However, research into related heterocyclic compounds provides insight into potential activities. For instance, certain flavone (B191248) derivatives containing a methoxy group, such as 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, have demonstrated potent in vitro activity against a range of rhinovirus serotypes, with MIC₅₀ values as low as 0.016 µg/mL. This highlights the potential for methoxy-substituted aromatic systems to contribute to antiviral effects.
Anticancer Research Applications and Antiproliferative Mechanisms
The core structure, combining a benzoic acid moiety with a pyrimidine ring, is a recognized pharmacophore in the design of novel anticancer agents. nih.govnih.gov Research into derivatives with this scaffold has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov
A significant body of research has demonstrated the cytotoxic potential of pyrimidine derivatives against a wide spectrum of human cancer cell lines. These compounds often exhibit inhibitory effects on the proliferation of various cancer cells, including those known for their aggressive nature and resistance to standard therapies. nih.gov
For instance, various series of pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities. Studies have shown that these compounds can display potent cytotoxicity against cell lines such as cervical cancer (HeLa), liver cancer (HepG2), breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1). nih.govnih.govnih.gov In some cases, the cytotoxic effects of newly synthesized pyrimidine derivatives have been reported to be comparable or even superior to established anticancer drugs like methotrexate. researchgate.net
The cytotoxic activity is often dose-dependent. For example, a study on pyrimidine dihydroquinoxalinone derivatives showed potent cytotoxicity against a panel of cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range for the most active compounds. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant inhibitory activity against the A549 lung carcinoma cell line. nih.gov The National Cancer Institute (NCI) has also screened triterpenoid (B12794562) derivatives containing amino-substituted rings, which showed growth inhibitory (GI₅₀) activity at submicromolar concentrations against their 60-cell line panel. mdpi.com
Below is a table summarizing the cytotoxic activities of various pyrimidine derivatives against selected cancer cell lines, as reported in the literature.
| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrimidine Dihydroquinoxalinone Derivative (12k) | A375 (Melanoma) | 0.2 nM | nih.gov |
| Pyrimidine Dihydroquinoxalinone Derivative (12k) | MDA-MB-231 (Breast) | 0.3 nM | nih.gov |
| Pyrimidine Dihydroquinoxalinone Derivative (12k) | PANC-1 (Pancreatic) | 0.4 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (3b) | A549 (Lung) | 10.3 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (7d) | A549 (Lung) | 12.2 µM | nih.gov |
| Benzimidazole-pyrimidine Compound | MCF-7 (Breast) | 1.40 µM | jksus.org |
| Benzimidazole-pyrimidine Compound | HepG2 (Liver) | 15.58 µM | jksus.org |
| Azepano-triterpenoid (Compound 11) | NCI-60 Panel | GI₅₀ < 10 µM | mdpi.com |
This table is representative of data found for related pyrimidine derivatives and does not represent the specific compound this compound.
The antiproliferative effects of pyrimidine derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. researchgate.net Studies on various pyrimidinyl pyrazole (B372694) derivatives have shown that these compounds not only possess antiproliferative activity against human lung cancer cell lines but also work by inhibiting tubulin polymerization. nih.gov Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and subsequent apoptosis. nih.govnih.gov
Further investigations into pyrimidine dihydroquinoxalinone derivatives revealed that they bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics. nih.gov This mechanism effectively halts cell proliferation and induces cell death in cancer cells. The ability of these compounds to inhibit cell growth without showing significant cytotoxicity to normal cells at similar concentrations suggests a favorable therapeutic window. nih.gov
Antioxidant Properties and Radical Scavenging Capabilities
The chemical structure of this compound, featuring a phenolic acid-like backbone, suggests potential antioxidant activity. Phenolic acids are well-known for their ability to scavenge free radicals and inhibit oxidative processes, which are implicated in the development of cancer. nih.govnih.gov The antioxidant capacity of such compounds is heavily influenced by their structural features, including the number and position of hydroxyl groups and the presence of methoxy groups. nih.gov
Receptor Antagonist/Agonist Profiling (e.g., Bradykinin (B550075) B1 receptor antagonism for related derivatives)
The kinin system, particularly the bradykinin B1 and B2 receptors, plays a role in inflammation, pain, and has been implicated in cancer. mdpi.com The B1 receptor, in particular, is often induced by tissue injury and inflammation, making it an attractive target for therapeutic intervention in various diseases, including cancer. mdpi.comnih.gov
Computational and Chemoinformatic Approaches in Research on 4 Methoxy 3 Pyrimidin 5 Yl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a basis for predicting its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scielo.org.za It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement (conformation) of a compound. For 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), can determine bond lengths, bond angles, and dihedral angles of the ground state structure. researchgate.net This conformational analysis is crucial as the molecule's shape dictates how it can interact with biological targets.
Once the optimized geometry is obtained, the same theoretical level can be used to predict various spectroscopic properties. rsc.org
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. actascientific.com These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman data. researchgate.net For instance, the characteristic stretching vibrations for the methoxy (B1213986) group (C-O), carboxylic acid group (C=O, O-H), and the aromatic C-H bonds can be assigned with high accuracy. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These theoretical values are typically in good agreement with experimental spectra, aiding in the structural confirmation of the synthesized compound. scielo.org.za
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. rsc.org This analysis helps identify the transitions between molecular orbitals, such as π-π* transitions, which are characteristic of the conjugated aromatic systems present in this compound. actascientific.com
Below is a table representing typical data obtained from DFT calculations for spectroscopic prediction on analogous aromatic compounds.
Table 1: Representative DFT-Predicted vs. Experimental Spectroscopic Data| Parameter | Calculation Method | Predicted Value | Experimental Value |
|---|---|---|---|
| IR Frequency (C=O stretch) | B3LYP/6-311G | ~1750 cm⁻¹ | ~1730 cm⁻¹ |
| IR Frequency (C-O-C stretch) | B3LYP/6-311G | ~1255 cm⁻¹ | ~1240 cm⁻¹ |
| ¹H NMR (Methoxy -OCH₃) | GIAO/B3LYP | ~3.9 ppm | ~3.85 ppm |
| ¹³C NMR (Carboxyl C=O) | GIAO/B3LYP | ~168 ppm | ~167 ppm |
| UV-Vis (λmax) | TD-DFT | ~285 nm | ~281 nm |
Note: Data is illustrative and based on findings for structurally similar methoxybenzoic acid and pyrimidine (B1678525) derivatives. scielo.org.zaactascientific.com
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.gov This is a crucial property for understanding potential reaction mechanisms and designing molecules with specific electronic characteristics.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors help predict how this compound would behave in a chemical reaction, identifying its tendency to accept or donate electrons.
Table 2: Representative Reactivity Descriptors from FMO Analysis| Parameter | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E(HOMO) | -6.5 eV |
| LUMO Energy | E(LUMO) | -1.8 eV |
| HOMO-LUMO Gap | ΔE | 4.7 eV |
| Chemical Hardness | η | 2.35 |
| Electrophilicity Index | ω | 3.8 |
Note: Values are illustrative and derived from DFT studies on related heterocyclic compounds. researchgate.netnih.gov
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. samipubco.com For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower (more negative) score generally indicates a more favorable and stable interaction. Docking studies on related pyrimidine derivatives have shown their potential to inhibit enzymes like dihydrofolate reductase (DHFR) and various protein kinases. samipubco.comnih.gov
Key interactions identified through docking include:
Hydrogen Bonds: The carboxylic acid and pyrimidine nitrogens of the ligand can act as hydrogen bond donors or acceptors with amino acid residues in the receptor's active site.
Hydrophobic Interactions: The methoxy-substituted phenyl ring can form favorable hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic rings of the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These simulations provide a structural hypothesis for the compound's mechanism of action, guiding the design of more potent and selective analogs. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrimidine-Based Inhibitor| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Kinase Domain | 3JZI | -8.5 | Cys694, Asp810 | Hydrogen Bond |
| Kinase Domain | 3JZI | - | Phe802, Leu644 | Hydrophobic Interaction |
| DHFR | 1DDS | -7.9 | Ile7, Ser59 | Hydrogen Bond |
Note: Data is exemplary, based on docking studies of related pyrimidine inhibitors against known cancer targets. irjweb.comsamipubco.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical equation, a QSAR model can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.
To build a QSAR model for a series of analogs of this compound, the following steps are taken:
Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation correlating the descriptors with activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
QSAR studies on related benzamide (B126) and pyrimidine-based inhibitors have successfully identified key structural features that modulate potency, such as the nature and position of substituents on the aromatic rings. nih.gov Such models are invaluable for prioritizing which new derivatives to synthesize in a lead optimization campaign.
Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. An MD simulation can assess the stability of a docked pose, revealing how the ligand and protein interact and adjust their conformations in a simulated physiological environment. nih.gov
Starting from the best-docked pose, the complex is placed in a simulated box of water molecules and ions. The forces on each atom are calculated, and the system is allowed to evolve over nanoseconds. Analysis of the MD trajectory can provide insights into:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site.
Interaction Persistence: MD simulations show which key interactions (e.g., hydrogen bonds) are maintained throughout the simulation, confirming their importance for binding.
Conformational Changes: The simulation can reveal subtle changes in the protein or ligand structure upon binding.
MD studies on pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been used to confirm the stability of their binding mode within kinase domains, validating the hypotheses generated by molecular docking. nih.gov
In Silico ADMET Prediction and Drug-Likeness Profiling for Compound Selection
Before a compound can be considered a viable drug candidate, it must possess a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools use computational models to estimate these properties early in the discovery process, helping to identify and filter out compounds with poor pharmacokinetic or safety profiles. nih.gov
For this compound, various properties can be predicted:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are calculated to predict oral bioavailability. nih.gov
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. gjpb.de
Metabolism: The models can identify likely sites of metabolism by cytochrome P450 enzymes.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are commonly performed. nih.gov
"Drug-likeness" is also assessed, which evaluates whether a compound has physical and chemical properties consistent with known drugs. mdpi.com Tools like the BOILED-Egg model can predict both gastrointestinal absorption and brain permeability based on calculated lipophilicity (WLOGP) and polarity (TPSA). nih.gov
Table 4: Representative In Silico ADMET and Drug-Likeness Predictions| Property | Parameter | Predicted Value/Outcome | Significance |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | Good potential for oral bioavailability |
| Absorption | GI Absorption | High | Likely well-absorbed from the gut |
| Distribution | BBB Permeant | No | Low risk of CNS side effects |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Toxicity | Ames Mutagenicity | Non-Mutagen | Low risk of genotoxicity |
| Physicochemical | TPSA | ~85 Ų | Good balance of polarity for permeability |
Note: These predictions are illustrative and based on analyses of similar pyrimidine-containing compounds using online servers like pkCSM and SwissADME. nih.govgjpb.demdpi.com
Patent Landscape and Academic Disclosures Relevant to 4 Methoxy 3 Pyrimidin 5 Yl Benzoic Acid
Analysis of Patent Applications for Synthetic Methodologies and Derivative Claims
A comprehensive analysis of the patent literature reveals a landscape where broad claims over pyrimidine-benzoic acid derivatives are common, often encompassing a multitude of specific structures, including the potential for 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid. The primary focus of these patents is frequently on the therapeutic applications of these compounds, particularly as kinase inhibitors for the treatment of diseases such as cancer.
Patents in this domain typically claim vast libraries of compounds, defined by a generic Markush structure. For instance, a patent might claim a core pyrimidine (B1678525) structure with variable substitutions at different positions, where one of the substituents is a substituted benzoic acid. This approach allows companies to protect a wide range of potential drug candidates.
The synthesis of these compounds, as described in patent literature, often involves multi-step sequences. A common strategy involves the coupling of a pre-functionalized pyrimidine ring with a substituted benzene (B151609) derivative. For example, a Suzuki or Stille coupling reaction between a halogenated pyrimidine and a boronic acid or stannane (B1208499) derivative of a benzoic acid ester is a frequently cited method. The final step would then typically be the hydrolysis of the ester to the carboxylic acid.
While explicit claims for this compound are not prominently found as the primary invention in a standalone patent, its existence as an intermediate or as part of a claimed library of compounds is highly probable within broader patents filed by pharmaceutical companies. These patents often provide detailed examples of the synthesis of analogous structures, which can be extrapolated to the synthesis of the title compound.
| Key Patent Areas | Description | Potential Relevance to this compound |
| Kinase Inhibitors | Patents claiming pyrimidine derivatives as inhibitors of various kinases (e.g., IGF-IR, ALK, Aurora Kinases, Polo-like Kinases). nih.govgoogle.com | The scaffold is a common feature in kinase inhibitors, suggesting potential undisclosed inclusion in these patents. |
| Broad Markush Structures | Patents with broad claims covering a wide array of substituted pyrimidine-benzoic acids for various therapeutic indications. | High likelihood of encompassing the specific compound within the claimed chemical space. |
| Synthetic Methodologies | Patents detailing synthetic routes to pyrimidine-benzoic acid derivatives, often via cross-coupling reactions. | Provides established methods for the potential synthesis of the target compound. |
Review of Academic Publications Contributing to the Compound Class
Academic research has significantly contributed to the understanding of the synthesis and properties of pyrimidine-substituted benzoic acids and related derivatives. Numerous publications describe novel synthetic methods and explore the structure-activity relationships (SAR) of these compounds for various biological targets.
The synthesis of the pyrimidine core itself is a well-established area of organic chemistry, with methods like the Biginelli reaction and variations thereof being frequently employed. nih.gov More recent academic work has focused on developing more efficient and environmentally friendly synthetic routes, including the use of microwave-assisted synthesis and ultrasound to accelerate reaction times and improve yields. nih.govnih.gov
Academic studies have explored the utility of pyrimidine derivatives as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) in the context of antimalarial drug discovery. nih.gov These studies provide valuable insights into the types of substitutions on the pyrimidine and benzoic acid rings that lead to potent biological activity. For instance, the introduction of different amine substituents at the 4- and 6-positions of the pyrimidine ring has been shown to modulate the inhibitory activity against Plasmodium falciparum DHFR. nih.gov
Furthermore, academic research has been instrumental in developing new synthetic methodologies for the construction of complex heterocyclic systems incorporating the pyrimidine-benzoic acid scaffold. For example, the use of 2-carbamimidoylbenzoic acid as a precursor for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids has been reported, offering an alternative synthetic pathway. researchgate.net
| Research Focus | Key Findings from Academic Literature | Relevance to this compound |
| Synthetic Methods | Development of efficient and green synthetic routes, including microwave and ultrasound-assisted synthesis. nih.govnih.gov | Provides a toolbox of established and novel methods for the synthesis of the target compound. |
| Structure-Activity Relationship (SAR) Studies | Exploration of the impact of various substituents on the biological activity of pyrimidine derivatives as enzyme inhibitors. nih.govresearchgate.net | Informs the design of derivatives of this compound with potentially enhanced properties. |
| Novel Precursors and Pathways | Discovery of new starting materials and synthetic routes for the construction of the pyrimidine-benzoic acid scaffold. researchgate.net | Offers alternative and potentially more efficient strategies for the synthesis of the title compound. |
Strategies for Intellectual Property Development in Pyrimidine-Benzoic Acid Chemical Space
The development of a robust intellectual property (IP) portfolio in the pyrimidine-benzoic acid chemical space requires a multi-faceted strategy. Given the extensive existing patent landscape for broad Markush structures, a key approach is to focus on novel and non-obvious aspects of new inventions.
One strategy is to focus on the discovery of compounds with unexpected or superior properties. This could include derivatives of this compound that exhibit significantly higher potency, selectivity, or improved pharmacokinetic profiles for a specific biological target compared to the prior art. Patent claims can then be narrowly focused on these specific compounds and their use in treating particular diseases.
Another IP strategy revolves around the development of novel synthetic methods. A new, more efficient, or stereoselective synthesis of this compound or its derivatives could be patentable. This is particularly relevant if the new method enables the production of the compound on a large scale or with higher purity than existing methods.
Furthermore, patents can be sought for new formulations or delivery methods of these compounds. For example, a novel formulation that enhances the bioavailability or stability of a pyrimidine-benzoic acid derivative could be a valuable piece of intellectual property.
Finally, a "me-too" or "fast-follower" strategy can be employed, where derivatives of existing patented compounds are synthesized with the aim of achieving similar biological activity while being structurally distinct enough to avoid infringement. This often involves making subtle modifications to the core scaffold or its substituents.
| IP Strategy | Description | Application to Pyrimidine-Benzoic Acid Space |
| Novel Compound Claims | Patenting specific derivatives with unexpectedly superior properties (e.g., potency, selectivity, ADME). | Focus on novel substitutions on the pyrimidine or benzoic acid rings of the core scaffold. |
| Process Patents | Protecting new and improved synthetic routes that are more efficient, scalable, or environmentally friendly. | Development of novel coupling strategies or purification methods for this class of compounds. |
| Formulation and Delivery | Patenting novel formulations that improve the therapeutic performance of the active compound. | Creation of formulations that enhance solubility, stability, or targeted delivery. |
| "Me-Too" Innovation | Developing structurally distinct compounds that retain the desired biological activity of a competitor's patented drug. | Systematic modification of the this compound scaffold to create new chemical entities. |
Concluding Remarks and Future Research Perspectives
Synthesis of Current Academic Understanding and Key Findings
The current body of scientific literature establishes 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid predominantly as a crucial precursor in the synthesis of kinase inhibitors. Specifically, it is recognized as an intermediate in the creation of p38 mitogen-activated protein (MAP) kinase inhibitors. acs.orgnih.gov These inhibitors are a class of drugs investigated for their potential in treating inflammatory diseases such as rheumatoid arthritis and psoriasis due to their role in regulating the production of pro-inflammatory mediators. acs.org
The synthesis of this benzoic acid derivative is a critical step in the assembly of more complex pharmaceutical agents. Published synthetic routes often involve multi-step processes starting from simpler, commercially available materials. For instance, a common strategy involves the coupling of a boronic acid derivative with a pyrimidine (B1678525) compound, a reaction often catalyzed by a palladium catalyst in what is known as a Suzuki coupling. The development of efficient and practical syntheses for this and related intermediates is a significant focus of process chemistry research, aiming to provide reliable access to these building blocks for drug development programs. acs.orgnih.gov
Key findings highlight the compound's utility as a scaffold. The benzoic acid group provides a handle for forming amide bonds, while the pyrimidine ring can engage in various interactions within the target protein's binding site. The methoxy (B1213986) group influences the electronic properties and conformation of the molecule. This specific combination of features has been leveraged in the design of potent and selective inhibitors for enzymes like p38α MAPK. nih.govacs.org
Identification of Knowledge Gaps and Opportunities for Future Research
Despite its importance as a synthetic intermediate, public domain information specifically detailing the intrinsic biological activity of this compound itself is limited. Most research focuses on the final, more complex molecules derived from it. A significant knowledge gap, therefore, exists regarding its own pharmacological or toxicological profile.
Future research could productively explore several avenues:
Intrinsic Biological Activity: A thorough investigation into whether this compound possesses any inherent inhibitory activity against p38 MAPK or other kinases would be valuable. Such studies could reveal if it acts merely as a scaffold or contributes directly to the biological effect of the final drug.
Exploration of New Derivatives: The core structure of this compound is ripe for further chemical exploration. Systematic modification of the pyrimidine and benzoic acid rings could lead to the discovery of novel compounds with different or improved biological activities. For example, creating libraries of amides or esters from the carboxylic acid group could yield new classes of kinase inhibitors or probes for chemical biology. nih.gov
Alternative Therapeutic Targets: While its role in developing p38 MAPK inhibitors is established, this scaffold could be repurposed to target other enzymes. acs.orgnih.govresearchgate.net Kinases share structural similarities in their ATP-binding pockets, and computational modeling could help identify other potential protein targets for derivatives of this compound. Research into its application for developing inhibitors for other kinases, such as Polo-like kinase 4 (PLK4) or Casein Kinase 2 (CSNK2A), could be a fruitful area of investigation. nih.govnih.gov
Optimization of Synthetic Routes: While practical syntheses exist, there is always an opportunity to develop more efficient, cost-effective, and environmentally friendly ("green") chemical processes for its production. This is particularly relevant if any of its derivatives progress to large-scale manufacturing for clinical use.
Broader Implications for Chemical Biology and Preclinical Drug Discovery Efforts
The study and utilization of intermediates like this compound have broader implications for the fields of chemical biology and drug discovery. The development of this compound underscores the importance of "scaffold-based" drug design, where a core molecular structure is identified and then decorated with various functional groups to optimize binding affinity and selectivity for a specific biological target.
Its role as a building block for p38 MAPK inhibitors is a case in point. The p38 MAPK signaling pathway is implicated in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov Having reliable access to key intermediates like this one facilitates the rapid synthesis of diverse compound libraries, which can be screened to identify potent and selective modulators of this pathway. Such modulators are invaluable tools for chemical biologists seeking to dissect the complex roles of p38 MAPK in health and disease.
Furthermore, the successful synthesis of complex inhibitors from this intermediate demonstrates the power of modern synthetic organic chemistry to construct molecules with precisely tailored properties. acs.orgnih.gov For preclinical drug discovery, the availability and synthetic accessibility of such core fragments are critical. They enable medicinal chemists to systematically explore structure-activity relationships (SAR), leading to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties. The journey from a simple building block like this compound to a potential therapeutic agent highlights the intricate and essential relationship between synthetic chemistry and modern medicine.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (form may vary) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Data sourced from computational models and chemical supplier information.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid, and how can reaction yields be optimized?
- Synthesis Protocol : A common route involves coupling pyrimidin-5-ylboronic acid with methyl 4-methoxy-3-iodobenzoate via Suzuki-Miyaura cross-coupling, followed by hydrolysis of the methyl ester to yield the benzoic acid derivative. Key steps include using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system at 80°C .
- Yield Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of boronic acid), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Hydrolysis with NaOH (2M, reflux) achieves >90% conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- NMR : Confirm substitution patterns (¹H NMR: δ 8.8–9.1 ppm for pyrimidinyl protons; δ 3.9 ppm for methoxy group).
- Mass Spectrometry : ESI-MS (negative mode) to verify molecular ion peak at m/z 230.23 (C₁₂H₁₀N₂O₃) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodology :
- Molecular Docking : Use AutoDock4 to model interactions with enzymes like dihydrofolate reductase (DHFR). Set the receptor as flexible (sidechains) and the ligand as rigid. Validate docking poses with RMSD <2.0 Å against crystallographic data .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA) .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Case Example : Discrepancies in cytotoxicity (IC₅₀) may arise from assay conditions (e.g., cell line variability, serum concentration).
- Resolution Steps :
- Standardize protocols (e.g., MTT assay with 10% FBS in HeLa cells).
- Validate target engagement via SPR (surface plasmon resonance) to measure direct binding kinetics (KD values) .
Q. What structural analogs of this compound have been explored for SAR studies, and how do modifications impact activity?
- SAR Table :
Experimental Design & Data Analysis
Q. How should researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?
- Protocol :
Enzyme Source : Recombinant DHFR (from E. coli or human).
Assay Conditions : 50 mM Tris-HCl (pH 7.5), 100 µM NADPH, 50 µM dihydrofolate.
Inhibition Measurement : Monitor absorbance at 340 nm (NADPH depletion) over 10 minutes. Calculate IC₅₀ using GraphPad Prism .
Q. What strategies mitigate solubility issues during in vivo pharmacokinetic studies of this compound?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
